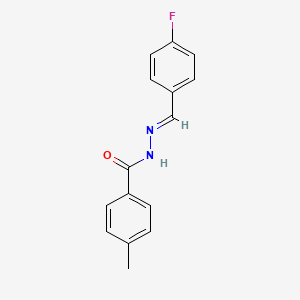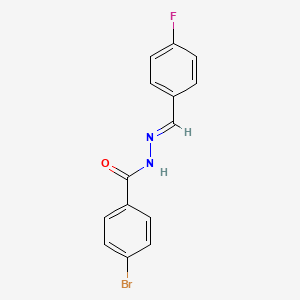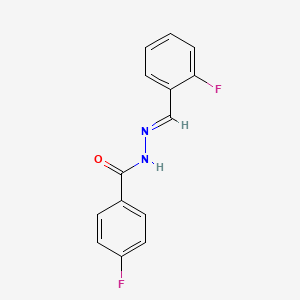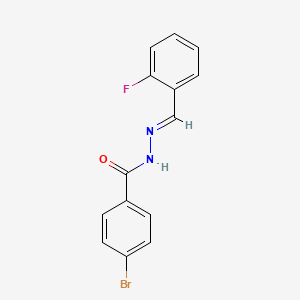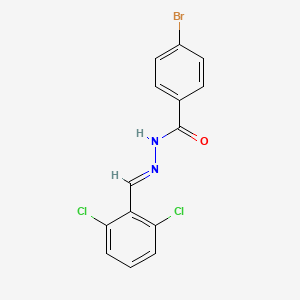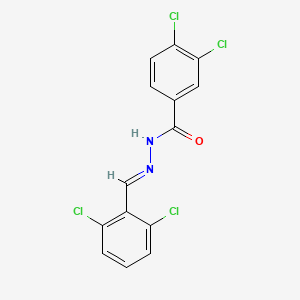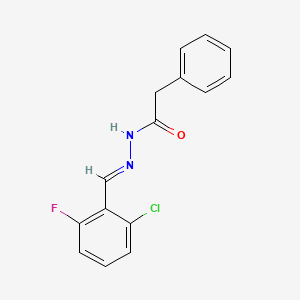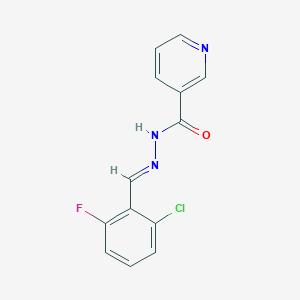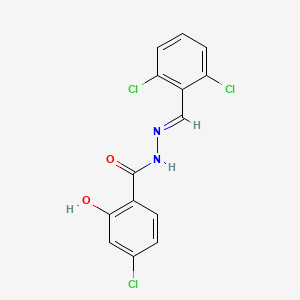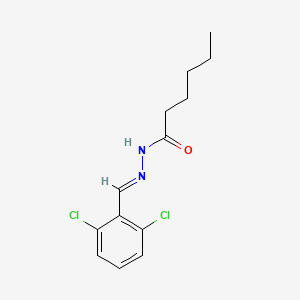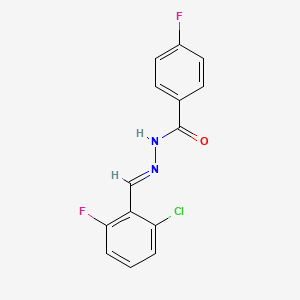
N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide
Descripción general
Descripción
N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide, also known as CF33, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the hydrazide family of compounds and has shown promising results in preclinical studies as an anticancer agent.
Aplicaciones Científicas De Investigación
N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide works by inhibiting the activity of a protein called STAT3, which is involved in the growth and survival of cancer cells. By inhibiting STAT3, N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide can induce apoptosis in cancer cells and prevent their growth and proliferation. N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide has also been shown to inhibit the activity of other proteins involved in cancer cell signaling pathways, making it a potent and versatile anticancer agent.
Biochemical and Physiological Effects:
N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases such as arthritis. N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth, making it a potent anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide has several advantages for lab experiments, including its high yield and purity, low toxicity in normal cells, and potent anticancer activity. However, it also has some limitations, including its limited solubility in water and its potential for off-target effects. These limitations can be overcome by modifying the structure of N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide or using it in combination with other agents.
Direcciones Futuras
There are several future directions for the research and development of N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide. One direction is to further optimize its structure to improve its potency and selectivity for cancer cells. Another direction is to investigate its potential for combination therapy with other anticancer agents. Additionally, N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide may have applications in the treatment of other diseases, such as inflammatory and autoimmune disorders. Further research is needed to fully understand the potential of N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide as a therapeutic agent.
In conclusion, N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide, or N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide, is a promising small molecule inhibitor that has shown potent anticancer activity in preclinical studies. Its simple synthesis method, low toxicity in normal cells, and versatile mechanism of action make it a promising candidate for cancer therapy. Further research is needed to fully understand its potential and optimize its structure for clinical use.
Propiedades
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2N2O/c15-12-2-1-3-13(17)11(12)8-18-19-14(20)9-4-6-10(16)7-5-9/h1-8H,(H,19,20)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYZONLCBSOLIE-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



